molecular formula C13H10ClN3O3S B11113385 N-(3-chloro-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(3-chloro-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B11113385
M. Wt: 323.76 g/mol
InChI Key: AWOHFIWQXVPOSS-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is a chemical compound that belongs to the class of benzoxadiazole derivatives This compound is characterized by the presence of a benzoxadiazole ring system substituted with a sulfonamide group and a 3-chloro-2-methylphenyl group

Preparation Methods

The synthesis of N-(3-chloro-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 3-chloro-2-methylaniline with 2,1,3-benzoxadiazole-4-sulfonyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration, washed with a suitable solvent, and purified by recrystallization or chromatography.

Chemical Reactions Analysis

N-(3-chloro-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the sulfonamide group, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The benzoxadiazole ring system can be subjected to oxidation or reduction reactions, resulting in the formation of different oxidation states of the compound.

    Coupling Reactions: The compound can participate in coupling reactions with various electrophiles or nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and coupling agents such as palladium catalysts or copper catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promising biological activities, including antibacterial, antifungal, and anticancer properties. It has been investigated as a potential lead compound for the development of new therapeutic agents.

    Materials Science: Benzoxadiazole derivatives, including this compound, have been explored for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their favorable electronic properties.

    Chemical Biology: The compound has been used as a probe in chemical biology studies to investigate various biological processes and pathways.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of bacterial enzymes, leading to antibacterial effects, or it may interact with cellular signaling pathways, resulting in anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-(3-chloro-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide can be compared with other similar compounds, such as:

    N-(3-chloro-2-methylphenyl)benzenesulfonamide: This compound has a similar structure but lacks the benzoxadiazole ring system. It may exhibit different biological activities and properties.

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound contains a thiazole ring instead of a benzoxadiazole ring. It may have different electronic properties and applications.

    2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide: This compound contains a nicotinamide moiety instead of a benzoxadiazole ring. It may have different biological activities and uses.

Properties

Molecular Formula

C13H10ClN3O3S

Molecular Weight

323.76 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C13H10ClN3O3S/c1-8-9(14)4-2-5-10(8)17-21(18,19)12-7-3-6-11-13(12)16-20-15-11/h2-7,17H,1H3

InChI Key

AWOHFIWQXVPOSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

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